Embramine

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Embramine tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como reactivo en síntesis orgánica y como compuesto modelo para estudiar la actividad antihistamínica.

Biología: Empleado en estudios que investigan el papel de la histamina en las reacciones alérgicas y otros procesos fisiológicos.

Medicina: Investigado por sus posibles efectos terapéuticos en el tratamiento de afecciones alérgicas y sus propiedades anticolinérgicas.

Industria: Utilizado en el desarrollo de nuevos fármacos antihistamínicos y otras aplicaciones farmacéuticas

Mecanismo De Acción

Embramine ejerce sus efectos uniéndose selectivamente a los receptores H1 de la histamina, bloqueando así las acciones de la histamina endógena . Esto evita que la histamina se una a sus receptores, reduciendo los síntomas de las reacciones alérgicas como picazón, hinchazón y enrojecimiento. Además, la actividad anticolinérgica de this compound inhibe la acción de la acetilcolina, lo que lleva a una mayor reducción de los síntomas alérgicos .

Análisis Bioquímico

Biochemical Properties

Embramine is involved in the this compound h1-antihistamine action pathway . It interacts with various enzymes, proteins, and other biomolecules to exert its antihistamine and anticholinergic effects . The nature of these interactions is largely due to the compound’s chemical structure and properties .

Cellular Effects

This compound is used to relieve symptoms caused by severe allergic reactions. These symptoms may include an irritating skin sensation, red, itchy skin rash, hives, sneezing, a runny nose, and itching eyes . It influences cell function by acting on histamine receptors, thereby reducing the allergic response .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with histamine receptors. As an antihistamine, this compound binds to these receptors, preventing histamine from exerting its effects. This can lead to a decrease in symptoms associated with allergic reactions .

Metabolic Pathways

This compound is involved in the this compound h1-antihistamine action pathway

Métodos De Preparación

La síntesis de Embramine implica la reacción de 4-bromofenilacetonitrilo con bromuro de fenilmagnesio para formar 4-bromo-α-metil-α-fenilbencil alcohol . Este intermedio luego se hace reaccionar con cloruro de dimetilaminoetilo en presencia de una base para producir this compound . Los métodos de producción industrial generalmente involucran rutas sintéticas similares pero a mayor escala, con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Embramine sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar los correspondientes N-óxidos.

Reducción: La reducción de this compound puede conducir a la formación de aminas secundarias.

Sustitución: this compound puede sufrir reacciones de sustitución nucleofílica, particularmente en el átomo de bromo.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de aluminio y litio, y nucleófilos como el metóxido de sodio . Los principales productos formados a partir de estas reacciones incluyen N-óxidos, aminas secundarias y derivados sustituidos.

Comparación Con Compuestos Similares

Embramine es similar a otros antihistamínicos como difenhidramina y clorfeniramina . Es único en su combinación de propiedades antihistamínicas y anticolinérgicas, lo que lo hace particularmente efectivo en el tratamiento de afecciones alérgicas graves . Otros compuestos similares incluyen:

Difenhidramina: Principalmente un antihistamínico con efectos sedantes.

Clorfeniramina: Un antihistamínico con menos efectos sedantes en comparación con la difenhidramina.

Prometazina: Un antihistamínico con fuertes propiedades sedantes y antieméticas.

La combinación única de propiedades de this compound lo convierte en un compuesto valioso tanto en las aplicaciones de investigación como terapéuticas.

Actividad Biológica

Embramine, also known as Mebryl or Bromadryl, is a compound primarily recognized for its antihistamine and anticholinergic properties. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical applications, supported by relevant data and case studies.

Overview of this compound

This compound is classified as a first-generation antihistamine , which means it can cross the blood-brain barrier, leading to sedative effects. It acts mainly on histamine H1 receptors , blocking the action of histamine in the body, which is pivotal in allergic reactions and other physiological processes.

This compound's primary mechanism involves the inhibition of histamine at H1 receptors. This blockade reduces symptoms associated with allergic reactions such as sneezing, itching, and runny nose. Additionally, its anticholinergic effects contribute to a reduction in secretions and can alleviate gastrointestinal motility issues.

Biochemical Pathways

- Histamine H1 Receptor Blockade : this compound binds to H1 receptors, preventing histamine from exerting its effects.

- Anticholinergic Action : This compound also inhibits acetylcholine at muscarinic receptors, leading to reduced secretions and smooth muscle relaxation.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that peak plasma concentrations are typically reached 2 to 3 hours after oral administration. The elimination half-life is approximately 10 hours, which supports its use in managing acute allergic reactions.

Clinical Applications

This compound has been investigated for various therapeutic applications:

- Allergic Conditions : Effective in treating symptoms of allergic rhinitis and urticaria.

- Motion Sickness : Utilized in some studies for its potential benefits in managing motion sickness symptoms .

- Sedation : Due to its sedative properties, it may be used as a pre-anesthetic medication.

Case Study 1: Allergic Rhinitis Management

In a clinical trial involving patients with allergic rhinitis, this compound demonstrated significant efficacy in reducing nasal congestion and sneezing compared to placebo controls. Patients reported a marked improvement in quality of life during treatment periods.

Case Study 2: Motion Sickness

A study reviewed the effectiveness of various antihistamines for motion sickness management. This compound was included among other first-generation antihistamines, showing moderate efficacy but with notable sedation as a side effect .

Safety Profile

While generally considered safe when used as directed, this compound may cause side effects such as:

- Drowsiness

- Dry mouth

- Dizziness

- Gastrointestinal disturbances

Caution is advised when administering this compound to individuals with pre-existing conditions such as glaucoma or urinary retention due to its anticholinergic effects .

Comparison with Similar Compounds

| Compound | Antihistaminic Effect | Anticholinergic Effect | Sedative Effect |

|---|---|---|---|

| This compound | Yes | Yes | Moderate |

| Diphenhydramine | Yes | Minimal | High |

| Chlorpheniramine | Yes | Minimal | Low |

| Promethazine | Yes | Yes | High |

This compound stands out due to its balanced profile of antihistaminic and anticholinergic actions, making it particularly effective in severe allergic conditions .

Propiedades

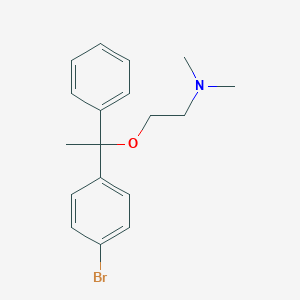

IUPAC Name |

2-[1-(4-bromophenyl)-1-phenylethoxy]-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BrNO/c1-18(21-14-13-20(2)3,15-7-5-4-6-8-15)16-9-11-17(19)12-10-16/h4-12H,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSRSKSNFPUKGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Br)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13977-28-1 (hydrochloride) | |

| Record name | Embramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003565728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60863198 | |

| Record name | Embramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3565-72-8 | |

| Record name | Embramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3565-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Embramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003565728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Embramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMBRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HH0KD7Z416 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Embramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240239 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.